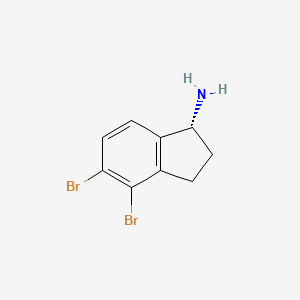
(R)-4,5-Dibromo-2,3-dihydro-1H-inden-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4,5-Dibromo-2,3-dihydro-1H-inden-1-amine is a chiral compound with significant interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4,5-Dibromo-2,3-dihydro-1H-inden-1-amine typically involves the bromination of 2,3-dihydro-1H-inden-1-amine. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 5 positions. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually performed at low temperatures to prevent over-bromination and to maintain the integrity of the bicyclic structure.
Industrial Production Methods
In an industrial setting, the production of ®-4,5-Dibromo-2,3-dihydro-1H-inden-1-amine can be scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
®-4,5-Dibromo-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromine atoms can be reduced to hydrogen, leading to the formation of 2,3-dihydro-1H-inden-1-amine.
Substitution: The bromine atoms can be substituted with other nucleophiles such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is effective.
Substitution: Nucleophilic substitution reactions can be carried out using sodium hydroxide (NaOH) or Grignard reagents under appropriate conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of 2,3-dihydro-1H-inden-1-amine.
Substitution: Formation of various substituted inden-1-amines depending on the nucleophile used.
Scientific Research Applications
®-4,5-Dibromo-2,3-dihydro-1H-inden-1-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-4,5-Dibromo-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. The bromine atoms and the amine group play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4,5-Dibromo-2,3-dihydro-1H-inden-1-amine: The racemic mixture of the compound.
4,5-Dichloro-2,3-dihydro-1H-inden-1-amine: Similar structure with chlorine atoms instead of bromine.
4,5-Difluoro-2,3-dihydro-1H-inden-1-amine: Similar structure with fluorine atoms instead of bromine.
Uniqueness
®-4,5-Dibromo-2,3-dihydro-1H-inden-1-amine is unique due to its chiral nature and the presence of bromine atoms, which impart distinct reactivity and biological activity compared to its analogs. The specific stereochemistry of the compound can lead to different interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C9H9Br2N |
|---|---|
Molecular Weight |
290.98 g/mol |
IUPAC Name |
(1R)-4,5-dibromo-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C9H9Br2N/c10-7-3-1-5-6(9(7)11)2-4-8(5)12/h1,3,8H,2,4,12H2/t8-/m1/s1 |
InChI Key |
RRMJLGGJWGFFHE-MRVPVSSYSA-N |
Isomeric SMILES |
C1CC2=C([C@@H]1N)C=CC(=C2Br)Br |
Canonical SMILES |
C1CC2=C(C1N)C=CC(=C2Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2S,6R,8S)-4,10-dibenzyl-4,10-diazatricyclo[6.3.0.02,6]undecan-7-one](/img/structure/B12979829.png)
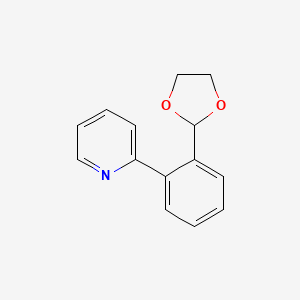
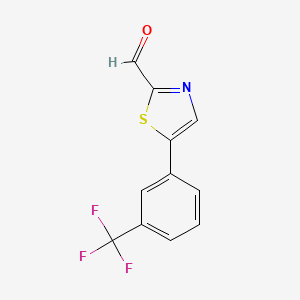
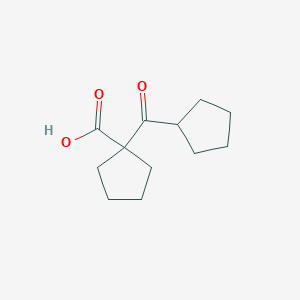
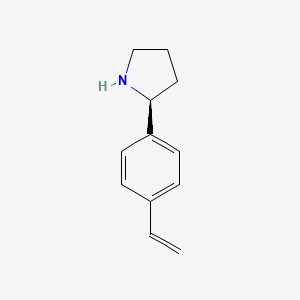
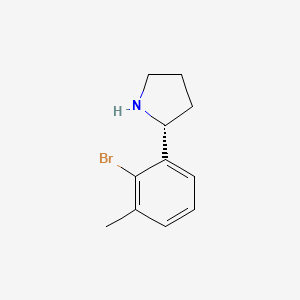

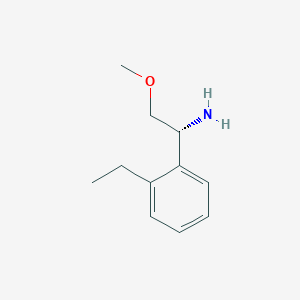
![tert-Butyl (5-aminospiro[3.5]nonan-2-yl)carbamate](/img/structure/B12979875.png)
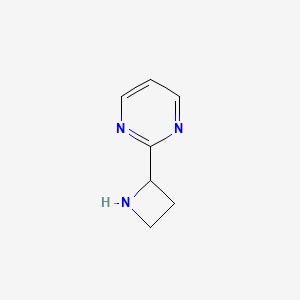
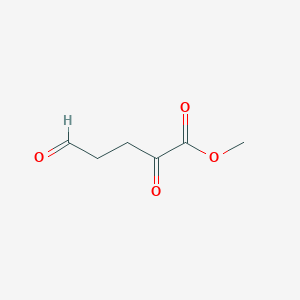

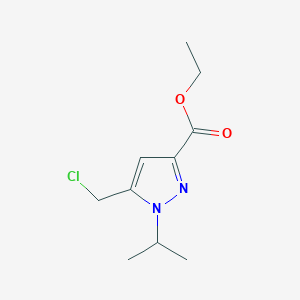
![2,3-Diazabicyclo[4.2.0]octa-1,5-dien-4-one](/img/structure/B12979902.png)
